Cas no 186589-87-7 (5-Fluoro-2-iodophenol)

5-Fluoro-2-iodophenol 化学的及び物理的性質
名前と識別子
-
- Phenol, 5-fluoro-2-iodo-
- 5-Fluoro-2-iodophenol
- 2-Hydroxy-4-fluoroiodobenzene
- 2-Iodo-5-fluorophenol
- 5-Fluoro-2-iodo-phenol
- DB-263561
- DTXSID501315005
- MB25431
- E91315
- 186589-87-7
- A927899
- SCHEMBL392260
- MFCD16999912
- CS-0191854
- AKOS024260334
- PS-11919
-
- MDL: MFCD16999912
- インチ: InChI=1S/C6H4FIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
- InChIKey: DZXUERYVERNFQU-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1F)O)I
計算された属性
- せいみつぶんしりょう: 237.92909g/mol
- どういたいしつりょう: 237.92909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 99.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 2.085±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 190.1±20.0 ºC (760 Torr),
- フラッシュポイント: 68.8±21.8 ºC,
- ようかいど: 微溶性(1.2 g/l)(25ºC)、
5-Fluoro-2-iodophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB531942-250 mg |
5-Fluoro-2-iodophenol; . |
186589-87-7 | 250MG |
€137.30 | 2022-08-31 | ||
abcr | AB531942-1 g |
5-Fluoro-2-iodophenol; . |
186589-87-7 | 1g |
€263.10 | 2022-08-31 | ||
eNovation Chemicals LLC | Y1127497-1g |
5-Fluoro-2-iodo-phenol |
186589-87-7 | 95% | 1g |
$240 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0227-250mg |
5-Fluoro-2-iodo-phenol |
186589-87-7 | 97% | 250mg |
¥1092.99 | 2025-01-21 | |
eNovation Chemicals LLC | D266030-10g |
5-Fluoro-2-iodo-phenol |
186589-87-7 | 95% | 10g |
$1482 | 2024-08-03 | |
Apollo Scientific | PC53345-250mg |
5-Fluoro-2-iodophenol |
186589-87-7 | 250mg |
£69.00 | 2024-05-24 | ||
Apollo Scientific | PC53345-5g |
5-Fluoro-2-iodophenol |
186589-87-7 | 5g |
£660.00 | 2024-05-24 | ||
eNovation Chemicals LLC | Y1127497-250mg |
5-Fluoro-2-iodo-phenol |
186589-87-7 | 95% | 250mg |
$190 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0227-5g |
5-Fluoro-2-iodo-phenol |
186589-87-7 | 97% | 5g |
6767.38CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0227-100mg |
5-Fluoro-2-iodo-phenol |
186589-87-7 | 97% | 100mg |
932.85CNY | 2021-05-08 |
5-Fluoro-2-iodophenol 関連文献
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
5-Fluoro-2-iodophenolに関する追加情報
Introduction to 5-Fluoro-2-iodophenol (CAS No. 186589-87-7)
5-Fluoro-2-iodophenol, identified by the chemical identifier CAS No. 186589-87-7, is a fluorinated aromatic compound featuring an iodine substituent on a phenolic ring. This molecule has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry due to its versatile structural framework and potential applications in drug discovery and material science. The presence of both fluorine and iodine atoms makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The fluoro group introduces unique electronic and steric properties to the aromatic system, which can influence the reactivity, binding affinity, and metabolic stability of the resulting compounds. In contrast, the iodophenol moiety provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the construction of biaryl structures that are prevalent in many biologically active molecules. The combination of these features makes 5-Fluoro-2-iodophenol a compelling candidate for medicinal chemists seeking to develop next-generation drugs.
Recent advancements in synthetic methodologies have further highlighted the utility of 5-Fluoro-2-iodophenol. For instance, recent studies have demonstrated its role as a key precursor in the synthesis of fluorinated phenols, which are known to exhibit enhanced bioavailability and reduced toxicity compared to their non-fluorinated counterparts. These findings align with the growing trend toward fluorinated compounds in drug design, driven by their ability to modulate pharmacokinetic properties and improve therapeutic outcomes.
In addition to its pharmaceutical applications, 5-Fluoro-2-iodophenol has shown promise in materials science, particularly in the development of organic electronic materials. The electron-withdrawing nature of the fluorine atom can enhance charge transport properties, making this compound a potential building block for organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored its incorporation into π-conjugated systems to improve device performance, leveraging its unique structural features to tailor electronic characteristics.
The synthesis of 5-Fluoro-2-iodophenol typically involves fluorination and iodination reactions on a precursor aromatic ring. Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions or electrochemical methods to achieve high yields and selectivity. These techniques not only improve efficiency but also minimize waste, aligning with green chemistry principles. The growing emphasis on sustainable chemical processes has spurred interest in optimizing synthetic routes for compounds like 5-Fluoro-2-iodophenol, ensuring that their production is both efficient and environmentally friendly.
One notable application of 5-Fluoro-2-iodophenol is in the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The ability to introduce fluorine at specific positions on aromatic rings has been shown to enhance binding affinity to target enzymes, leading to more potent inhibitors. For example, recent studies have utilized 5-Fluoro-2-iodophenol as a scaffold for designing small-molecule inhibitors that selectively target aberrant signaling pathways in cancer cells. These efforts have yielded promising candidates for clinical trials, demonstrating the compound's importance in drug discovery.
The role of fluorinated phenols in medicinal chemistry continues to expand, with researchers exploring new derivatives of 5-Fluoro-2-iodophenol to address unmet medical needs. By modifying substituent patterns or introducing additional functional groups, scientists can fine-tune the pharmacological properties of these compounds. Computational modeling and high-throughput screening have accelerated this process by allowing rapid evaluation of structural variations and their effects on biological activity. Such interdisciplinary approaches are essential for translating basic research into viable therapeutic options.
Moreover, the versatility of 5-Fluoro-2-iodophenol extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural motifs are found in numerous agroactive compounds that exhibit herbicidal or pesticidal properties. By leveraging its reactivity as an iodinated intermediate, chemists can design novel agrochemicals with improved efficacy and environmental profiles. This underscores the broad utility of 5-F
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